molecular formula C18H21NO2S B2461742 N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide CAS No. 1903251-05-7

N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide

Cat. No.: B2461742
CAS No.: 1903251-05-7
M. Wt: 315.43
InChI Key: FKPFEAISJSADRK-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide is an organic compound characterized by the presence of a naphthamide group linked to a tetrahydro-2H-pyran-4-ylthioethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide typically involves the reaction of 1-naphthoyl chloride with 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydro-2H-pyran-4-ylthioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the naphthamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
  • N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide stands out due to its naphthamide moiety, which imparts unique electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-18(19-10-13-22-15-8-11-21-12-9-15)17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15H,8-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFEAISJSADRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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